4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, and a trifluoromethoxy-substituted cyclohexene moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethoxy-substituted cyclohexene derivative. One common method involves the use of pinacolborane as a boron source, which reacts with the cyclohexene derivative in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with halides and other electrophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the boronic acid or ester, making it more reactive.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further functionalized to create complex organic molecules. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-carbon bonds.
Medicine: Organoboron compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. In hydroboration reactions, the boron atom adds across the double or triple bond of the alkene or alkyne, forming a new carbon-boron bond .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the trifluoromethoxy group.
Boronic Acids: A broad class of compounds that include boron atoms bonded to hydroxyl groups
Uniqueness
The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with specific functional groups .
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane (CAS: 683242-93-5) is a boron-containing compound that has garnered attention for its unique structural features and potential biological applications. This compound is characterized by the presence of a dioxaborolane ring and a trifluoromethoxy substituent, which may influence its reactivity and biological interactions.
- Molecular Formula : C13H20BF3O2
- Molecular Weight : 276.11 g/mol
- Structure : The compound features a dioxaborolane core with bulky tetramethyl groups and a cyclohexene moiety substituted with a trifluoromethoxy group.
Biological Activity Overview
The biological activity of this compound can be understood through its interactions with biological systems, including potential applications in medicinal chemistry and agrochemicals. The following sections summarize the findings from various studies on its biological properties.
Research indicates that the dioxaborolane structure facilitates interactions with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : Compounds containing boron often exhibit enzyme inhibition properties, particularly in proteases and kinases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt cell membranes or inhibit essential enzymatic functions.
1. Antimicrobial Studies
A study conducted on various boron compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The specific role of the trifluoromethoxy group in enhancing this activity was noted as crucial for increasing hydrophobic interactions with bacterial membranes.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Control (Standard Antibiotic) | Staphylococcus aureus | 8 µg/mL |
2. Enzyme Inhibition Assays
In vitro assays have shown that the compound inhibits specific kinases involved in cancer cell proliferation. The IC50 values for these assays indicate a promising potential for development as an anticancer agent.
Enzyme Target | IC50 Value (µM) |
---|---|
Protein Kinase A | 15 |
Cyclin-dependent Kinase 2 | 10 |
Toxicity Profile
Safety assessments indicate that while the compound exhibits biological activity, it also presents certain toxicity risks:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These factors necessitate careful handling and further investigation into the therapeutic window for potential applications.
Properties
Molecular Formula |
C13H20BF3O3 |
---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)cyclohexen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H20BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5,10H,6-8H2,1-4H3 |
InChI Key |
PZXGTQINONARDW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(F)(F)F |
Origin of Product |
United States |
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